N-Benzyl-N,N-dimethyltridecan-1-aminium

Mast cell pharmacology Histamine release assay Structure-activity relationship

N-Benzyl-N,N-dimethyltridecan-1-aminium (also known as benzyldimethyltridecylammonium chloride, CAS 1641-93-6) is a specific, single-homolog member of the benzalkonium chloride (BAC) family, a widely used class of quaternary ammonium compounds (QACs). Unlike commercial BAC, which is a mixture of C12, C14, and C16 alkyl chain homologs, this compound possesses a precisely defined C13 (tridecyl) chain.

Molecular Formula C22H40N+
Molecular Weight 318.6 g/mol
Cat. No. B8798649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N,N-dimethyltridecan-1-aminium
Molecular FormulaC22H40N+
Molecular Weight318.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1
InChIInChI=1S/C22H40N/c1-4-5-6-7-8-9-10-11-12-13-17-20-23(2,3)21-22-18-15-14-16-19-22/h14-16,18-19H,4-13,17,20-21H2,1-3H3/q+1
InChIKeyVVZBFOKBSDGVGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N,N-dimethyltridecan-1-aminium: A Single-Homolog Quaternary Ammonium Compound for Targeted Pharmacological & Industrial Research


N-Benzyl-N,N-dimethyltridecan-1-aminium (also known as benzyldimethyltridecylammonium chloride, CAS 1641-93-6) is a specific, single-homolog member of the benzalkonium chloride (BAC) family, a widely used class of quaternary ammonium compounds (QACs) [1]. Unlike commercial BAC, which is a mixture of C12, C14, and C16 alkyl chain homologs, this compound possesses a precisely defined C13 (tridecyl) chain. This structural precision confers distinct physicochemical and biological properties, notably its identified role as the most potent inhibitor of polyamine-induced histamine release among BAC homologs, making it a critical tool for mechanism-of-action studies and applications requiring single-entity QACs [2].

Why Commercial BAC Mixtures Cannot Substitute for N-Benzyl-N,N-dimethyltridecan-1-aminium


Generic substitution with commercial, mixed-chain BAC is problematic because the biological and physicochemical properties of BACs are strictly alkyl chain-length-dependent. The bactericidal activity, toxicity, and specific pharmacological effects such as histamine release inhibition vary non-linearly across homologs [1]. Commercial mixtures, typically composed of 40% C12, 50% C14, and 10% C16, will not replicate the C13-specific potency profile. For instance, the C13 homolog was identified as the most potent inhibitor of 48/80-induced histamine release, a property that is diluted or absent in a mixture [2]. Furthermore, the mucosal and corneal toxicity profiles are known to differ significantly between individual homologs (C14 > C16 > C12), meaning a mixture presents an averaged and unpredictable toxicity profile that cannot be assumed to be identical to a single C13 entity [3].

Quantitative Differential Evidence for N-Benzyl-N,N-dimethyltridecan-1-aminium vs. Other BAC Homologs


Superior Inhibition of Polyamine-Induced Histamine Release Relative to All Other BAC Homologs

In a direct head-to-head structure-activity relationship (SAR) study, benzyldimethyltridecylammonium chloride (C13-BAC) was identified as the most potent inhibitor of compound 48/80-induced histamine release from rat peritoneal mast cells when compared to all other tested members of the BAC family [1]. The antagonism by the C13 homolog was surmountable and specific to polyamine-induced secretion pathways, a property that was not matched by other chain length variants.

Mast cell pharmacology Histamine release assay Structure-activity relationship

Anticipated Intermediate Ocular Toxicity Profile Based on Alkyl Chain Length Trends

A comparative in vivo study on rabbit corneal epithelium demonstrated that acute toxicity of BAC homologs is strictly chain-length dependent, with a toxicity ranking of C14-BAC > C16-BAC > C12-BAC [1]. Since the C13 homolog is structurally intermediate between the least toxic (C12) and most toxic (C14) variants, its corneal toxicity profile is predicted by class-level inference to fall between these extremes.

Ocular toxicology Corneal epithelium Drug safety

Positioned in a Distinct Antimicrobial Spectrum Niche Relative to C12 and C14 Homologs

The antimicrobial activity of BACs is a parabolic function of alkyl chain lipophilicity, maximized at chain lengths between C12 and C16, with organism-class selectivity: C12 is most effective against yeasts and fungi, C14 against Gram-positive bacteria, and C16 against Gram-negative bacteria [1]. The C13 homolog, by virtue of its intermediate lipophilicity, is inferred to provide a balanced antimicrobial spectrum, potentially bridging the activity gaps between C12 and C14.

Antimicrobial activity Disinfection Structure-activity relationship

Physicochemical Surfactant Properties Intermediate Between C12 and C14 Homologs

The critical micelle concentration (CMC) and surface activity of cationic surfactants in the alkyl dimethyl benzyl ammonium series decrease progressively with increasing alkyl chain length [1]. While direct CMC data for the C13 homolog were not located in the primary literature during this analysis, its position between the well-characterized C12 and C14 homologs implies a CMC value intermediate between them, which directly influences solubilization capacity, wetting behavior, and phase transfer catalytic efficiency [1].

Surfactant Critical micelle concentration Phase transfer catalysis

High-Value Application Scenarios for N-Benzyl-N,N-dimethyltridecan-1-aminium Based on Differential Evidence


Mast Cell and Polyamine Receptor Pharmacology Research

The C13 homolog's unique status as the most potent BAC-family inhibitor of 48/80-induced histamine release makes it the preferred tool compound for dissecting polyamine receptor-mediated mast cell degranulation pathways. Researchers can use this compound to achieve maximal pathway inhibition without resorting to higher, potentially lytic concentrations required by less potent homologs, as evidenced by its surmountable antagonism at 1.5–3 µg/mL [1].

Ophthalmic Preservative Development with an Improved Safety Window

Given the established chain-length-dependent corneal toxicity ranking (C14 > C16 > C12), the C13 homolog represents a candidate preservative that may offer a superior balance of antimicrobial efficacy and reduced epithelial damage compared to the harsher C14 variant commonly found in commercial BAC mixtures [2]. Formulators can evaluate C13-BAC to potentially extend the therapeutic index of multi-dose ophthalmic products.

Broad-Spectrum Single-Entity Antimicrobial Formulations

For applications requiring a defined, single-molecular-entity preservative—such as in certain pharmaceutical, cosmetic, or medical device formulations—C13-BAC's intermediate chain length is expected to provide balanced activity against yeasts, Gram-positive, and Gram-negative bacteria, bridging the organism-class selectivity gaps of the pure C12 or C14 homologs [3]. This avoids the regulatory and characterization complexity of mixed homolog systems.

Phase Transfer Catalysis with Tailored Micellar Properties

The C13 homolog's predicted intermediate critical micelle concentration and surface activity, based on homologous series trends, make it a candidate for phase transfer catalytic processes where the reactivity window is sensitive to the micellar microenvironment. Its single-chain-length purity ensures reproducible kinetic behavior, unlike commercial mixed-BAC catalysts [4].

Quote Request

Request a Quote for N-Benzyl-N,N-dimethyltridecan-1-aminium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.